molecular formula C15H19N3O3 B2474029 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226434-51-0

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2474029
CAS RN: 1226434-51-0
M. Wt: 289.335
InChI Key: BEOFYDDVJASXGI-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid where the hydroxyl group is replaced by an amine group . Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry, including use as solvents, plasticizers, and in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an acetamide group, an ethoxy group, a phenyl group, and a pyrazol group. These functional groups would likely confer specific physical and chemical properties to the molecule .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes, characterized by various spectroscopic techniques, demonstrated significant antioxidant activity. The research highlights the impact of hydrogen bonding on the self-assembly process of these complexes, revealing intricate 1D and 2D supramolecular architectures. This study underscores the potential of pyrazole-acetamide derivatives in developing coordination complexes with promising antioxidant properties Chkirate et al., 2019.

Enzymatic Synthesis in Drug Development

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. This research demonstrates the utility of enzymatic synthesis in achieving chemoselectivity, offering an efficient approach for the production of pharmaceutical intermediates Magadum & Yadav, 2018.

Pharmacological Potential of Pyrazole Derivatives

Faheem (2018) conducted a computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study identified compounds with moderate inhibitory effects in all assays, highlighting the therapeutic potential of these derivatives in treating various conditions Faheem, 2018.

Antimicrobial Activities of Thiazole Derivatives

Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety and evaluated their antimicrobial activities. The research found that several of these compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Saravanan et al., 2010.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or application. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use or application. For example, if it has potential medicinal properties, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-ethoxy-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-11-15(20)16-14-10-13(17-18(14)8-9-19)12-6-4-3-5-7-12/h3-7,10,19H,2,8-9,11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOFYDDVJASXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=NN1CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

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